Ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate
CAS No.:
Cat. No.: VC13549123
Molecular Formula: C12H14O4S
Molecular Weight: 254.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14O4S |
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Molecular Weight | 254.30 g/mol |
IUPAC Name | ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxoacetate |
Standard InChI | InChI=1S/C12H14O4S/c1-4-16-11(13)12(14)17-10-6-5-9(15-3)7-8(10)2/h5-7H,4H2,1-3H3 |
Standard InChI Key | HAXCPCRLIVXAJW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)SC1=C(C=C(C=C1)OC)C |
Canonical SMILES | CCOC(=O)C(=O)SC1=C(C=C(C=C1)OC)C |
Introduction
Chemical Structure and Molecular Properties
Molecular Formula and Stereoelectronic Features
The molecular formula of ethyl 2-(4-methoxy-2-methylphenyl)sulfanyl-2-oxo-acetate is C₁₂H₁₄O₄S, with a molecular weight of 254.30 g/mol. The core structure comprises:
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A 4-methoxy-2-methylphenyl group (C₈H₉O), contributing aromaticity and substituent-directed reactivity.
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A sulfanyl bridge (-S-), enabling nucleophilic and oxidative transformations.
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An α-keto ester moiety (-C(=O)-COOEt), offering sites for condensation and reduction reactions .
The methoxy group at the para position donates electron density via resonance, while the ortho-methyl group introduces steric hindrance, affecting regioselectivity in subsequent reactions.
Property | Value/Description |
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CAS Number | 189501-34-06 |
Molecular Formula | C₁₂H₁₄O₄S |
Molecular Weight | 254.30 g/mol |
Predicted Solubility | DMSO, Ethanol, Ethyl Acetate |
Synthesis and Manufacturing Processes
Synthetic Routes
The compound is synthesized via nucleophilic acyl substitution, as exemplified by analogous protocols . A representative pathway involves:
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Preparation of 4-Methoxy-2-Methylthiophenol:
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Methoxylation and methylation of thiophenol derivatives, followed by purification.
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Reaction with Ethyl 2-Chloro-2-Oxo-Acetate:
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The thiolate anion attacks the electrophilic α-carbon of ethyl 2-chloro-2-oxo-acetate, displacing chloride.
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Reaction Scheme:
This method aligns with procedures for ethyl 2-(2,4-dimethylphenyl)sulfanyl-2-oxo-acetate, where the thiophenol reacts with α-chloro keto esters under basic conditions.
Optimization and Yield
Yields typically range from 50–70%, influenced by reaction temperature and base selection (e.g., K₂CO₃ or Et₃N). Polar solvents like acetonitrile enhance reactivity, as noted in diazo transfer reactions for related esters .
Reactivity and Chemical Behavior
Nucleophilic Substitution at the Ester Group
The ethyl ester undergoes alcoholysis or aminolysis to yield carboxylic acids or amides, respectively. For instance, treatment with ammonia generates the corresponding acetamide, a common prodrug strategy.
Oxidation of the Sulfanyl Group
The -S- moiety oxidizes to sulfoxide (-SO-) or sulfone (-SO₂-) using agents like Oxone or mCPBA. This transformation is critical for modulating bioactivity in drug candidates .
Keto-Enol Tautomerism
The α-keto group participates in tautomerism, forming an enol intermediate that can engage in Michael additions or cyclocondensations. This reactivity is exploited in heterocycle synthesis, as seen in quinoxaline derivatives .
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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IR (cm⁻¹):
Table 2: Key Spectroscopic Signatures
Technique | Key Signals |
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¹H NMR | δ 1.35 (ethyl CH₃), δ 3.85 (OCH₃) |
IR | 1745 cm⁻¹ (ester C=O) |
Chromatographic Analysis
Reverse-phase HPLC (C18 column, MeOH/H₂O) resolves the compound with a retention time of 6.8–7.2 minutes, comparable to lipidic esters in separations .
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